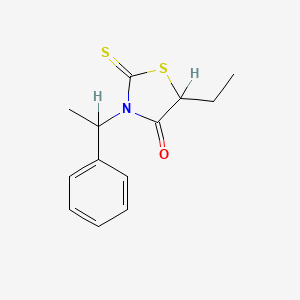
5-Ethyl-3-(alpha-methylbenzyl)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-(alpha-methylbenzyl)rhodanine is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by heating a mixture of rhodanine and an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction can be facilitated using microwave dielectric heating, which enhances the yield and reduces the reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Ethyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce S-phase arrest and affect DNA replication in cancer cells. The compound activates apoptosis pathways, leading to programmed cell death . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-3-(alpha-methylbenzyl)rhodanine can be compared with other rhodanine derivatives such as:
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer activity by causing S-phase arrest in leukemic cells.
Rhodanine-3-acetic acid: Used as an antidiabetic agent and marketed in Japan for treating diabetic complications.
5-Arylmethylidenerhodanines: These compounds exhibit a broad range of biological activities, including antimicrobial and antiviral properties.
Eigenschaften
CAS-Nummer |
23538-10-5 |
|---|---|
Molekularformel |
C13H15NOS2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
5-ethyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-11-12(15)14(13(16)17-11)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI-Schlüssel |
ZFHWEHVYFFJLBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


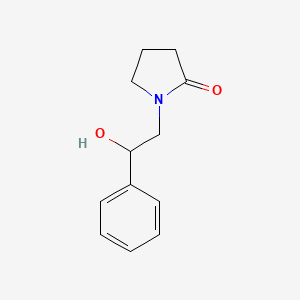


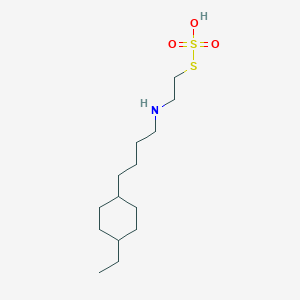
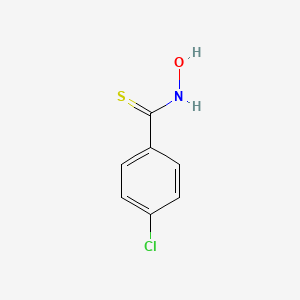
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
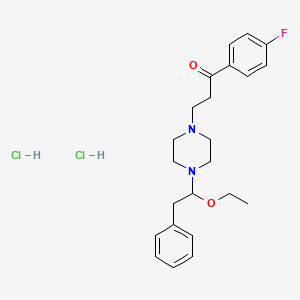

![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
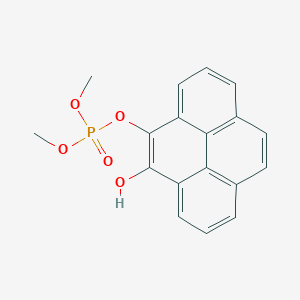
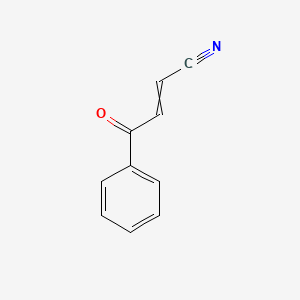
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
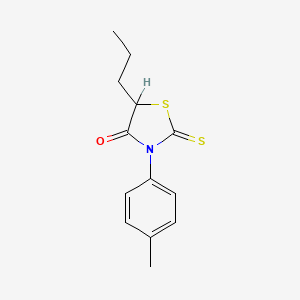
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
